![molecular formula C10H10BrN3OS B2556021 1-(4-溴苯并[d]噻唑-2-基)-3-乙基脲 CAS No. 1219911-97-3](/img/structure/B2556021.png)

1-(4-溴苯并[d]噻唑-2-基)-3-乙基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

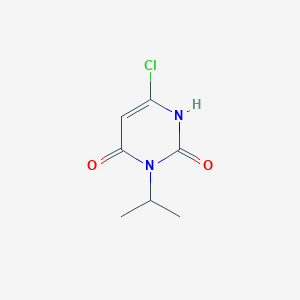

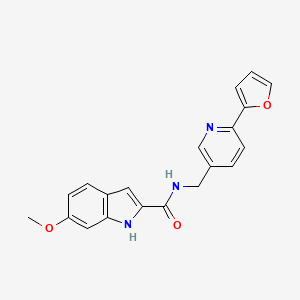

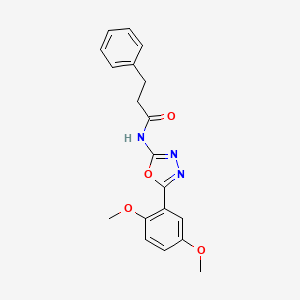

The compound “1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea” is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Synthesis Analysis

While the specific synthesis process for “1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea” is not available, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The molecular structure of “1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea” would likely involve a benzothiazole ring substituted with a bromine atom at the 4-position and an ethylurea group at the 1-position .科学研究应用

染料合成

苯并稠合1,2,5-噻二唑的溴代衍生物,包括“1-(4-溴苯并[d]噻唑-2-基)-3-乙基脲”,是合成染料的重要前体 . 这些染料被广泛用于设计有效的太阳能电池材料 .

光伏材料

该化合物是从苯并[1,2-d:4,5-d′]双([1,2,3]噻二唑)的溴化反应中选择性获得的,它被用于设计有效的太阳能电池材料 . 这使得它成为太阳能电池和其他可再生能源技术开发中的关键组成部分。

光电子学

苯并稠合1,2,5-噻二唑作为电子吸电子结构单元在有机染料的合成中起着重要作用,这些有机染料在光电子学中有着广泛的应用 . 这使得“1-(4-溴苯并[d]噻唑-2-基)-3-乙基脲”成为光电子学领域中的一种有价值的化合物。

抗氧化性能

噻唑类化合物,包括“1-(4-溴苯并[d]噻唑-2-基)-3-乙基脲”,已被发现具有抗氧化性能 . 这使得它们在开发针对氧化应激引起的疾病的药物和治疗方法方面具有潜在的用途。

抗惊厥活性

一些苯并[d]噻唑-2(3H)-酮的衍生物已被评估其抗惊厥活性 . 虽然“1-(4-溴苯并[d]噻唑-2-基)-3-乙基脲”没有被特别提及,但它可能具有类似的特性。

抗菌药物开发

噻唑类化合物存在于许多有效的生物活性化合物中,例如磺胺噻唑,一种抗菌药物 . 这表明“1-(4-溴苯并[d]噻唑-2-基)-3-乙基脲”可能用于开发新的抗菌药物。

作用机制

Target of Action

Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have shown promising quorum-sensing inhibitory activities, which can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria from developing future resistance .

Biochemical Pathways

For instance, they can inhibit quorum sensing pathways in bacteria, which are used for cell-cell communication and coordinating behaviors such as biofilm formation and pathogenesis .

Result of Action

Thiazole derivatives have been reported to have various effects, such as inhibiting the growth of bacteria and showing promising quorum-sensing inhibitory activities .

生化分析

Biochemical Properties

Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the thiazole ring, which can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Cellular Effects

Thiazole derivatives have been shown to have diverse effects on various types of cells and cellular processes . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .

Molecular Mechanism

The reaction mechanism of thiazole compounds often involves the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, with the formation of an intermediate by subsequent dehydration to the corresponding thiazole .

Temporal Effects in Laboratory Settings

It is known that thiazole derivatives can have varying effects over time in laboratory settings .

Dosage Effects in Animal Models

The effects of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea at different dosages in animal models have not been reported. Thiazole derivatives have been shown to exhibit different effects at varying dosages in animal models .

Metabolic Pathways

Thiazole derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

Thiazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Thiazole derivatives are known to be localized in various subcellular compartments .

属性

IUPAC Name |

1-(4-bromo-1,3-benzothiazol-2-yl)-3-ethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3OS/c1-2-12-9(15)14-10-13-8-6(11)4-3-5-7(8)16-10/h3-5H,2H2,1H3,(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYKCJOQVNZAJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=NC2=C(S1)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

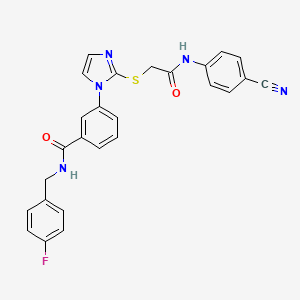

![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2555947.png)

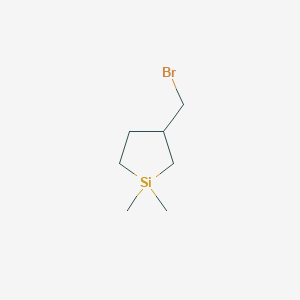

![6-Amino-4-(5-(4-methoxyphenyl)furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2555948.png)

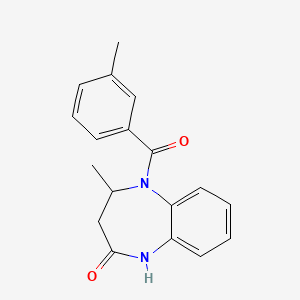

![5-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2555956.png)

![4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2555958.png)